molecular formula C22H20ClN3O5 B4340141 {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4340141
M. Wt: 441.9 g/mol
InChI Key: HFJBIBKBNWSJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a furoyl group and a nitrophenyl group

Preparation Methods

The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The chlorophenoxy and nitrophenyl groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

Compared to these compounds, {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both the furoyl and nitrophenyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-[(4-chlorophenoxy)methyl]furan-2-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c23-16-1-7-19(8-2-16)30-15-20-9-10-21(31-20)22(27)25-13-11-24(12-14-25)17-3-5-18(6-4-17)26(28)29/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJBIBKBNWSJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.